2-(4-Aminophenyl)-6,8-dimethylquinoline-4-carboxylic acid
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Overview
Description
2-(4-Aminophenyl)-6,8-dimethylquinoline-4-carboxylic acid is a heterocyclic aromatic compound with potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. This compound features a quinoline core substituted with an aminophenyl group and two methyl groups, making it a versatile scaffold for further chemical modifications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Aminophenyl)-6,8-dimethylquinoline-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the condensation of 4-aminobenzaldehyde with 2,4-pentanedione to form an intermediate, which is then cyclized to yield the quinoline core.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
2-(4-Aminophenyl)-6,8-dimethylquinoline-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents like bromine or chlorine, and nitrating agents like nitric acid.
Major Products
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated quinoline derivatives.
Scientific Research Applications
2-(4-Aminophenyl)-6,8-dimethylquinoline-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Explored for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 2-(4-Aminophenyl)-6,8-dimethylquinoline-4-carboxylic acid involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may disrupt bacterial cell membranes or inhibit essential enzymes. In anticancer research, it could interfere with cell division or induce apoptosis in cancer cells. The exact pathways and molecular targets depend on the specific application and require further investigation .
Comparison with Similar Compounds
Similar Compounds
2-(4-Aminophenyl)benzothiazole: Known for its antimicrobial and anticancer properties.
2-(4-Aminophenyl)indole: Studied for its antiviral and anti-inflammatory activities.
2-(4-Aminophenyl)benzimidazole: Explored for its potential as an antitumor agent.
Uniqueness
2-(4-Aminophenyl)-6,8-dimethylquinoline-4-carboxylic acid stands out due to its unique quinoline core, which provides distinct electronic and steric properties. This makes it a valuable scaffold for designing new compounds with tailored biological activities and improved pharmacokinetic profiles .
Properties
IUPAC Name |
2-(4-aminophenyl)-6,8-dimethylquinoline-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2/c1-10-7-11(2)17-14(8-10)15(18(21)22)9-16(20-17)12-3-5-13(19)6-4-12/h3-9H,19H2,1-2H3,(H,21,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUPJJQNVOFIMRD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=CC(=N2)C3=CC=C(C=C3)N)C(=O)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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